![molecular formula C16H17NO3S B438107 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-32-8](/img/structure/B438107.png)

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C16H17NO3S . It belongs to the class of organic compounds known as tetrahydroquinolines .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” consists of a tetrahydroquinoline core with a methoxyphenylsulfonyl group attached . The average mass of the molecule is 303.376 Da and the monoisotopic mass is 303.092926 Da .Applications De Recherche Scientifique

Asymmetric Synthesis of 1-Aryltetrahydroisoquinolines

A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, focusing on the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines, including sulfonylimines. This process is significant for creating enantiomerically pure dihydroisoquinolines, a valuable class of compounds in medicinal chemistry (Wünsch & Nerdinger, 1999).

Novel Synthesis via Pummerer-Type Reaction

A synthesis method for 1,2,3,4-tetrahydroquinolines using a Pummerer-type reaction was developed, demonstrating the potential for creating tetrahydroquinolines with methoxyl groups. This method offers an efficient approach for synthesizing these compounds, which are crucial in various pharmaceutical applications (Toda, Sakagami, & Sano, 1999).

Stereochemistry in Isoquinoline Derivatives

Research on the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines from isoquinoline Reissert compounds revealed important insights into the stereochemical configurations of these compounds, which are pivotal in understanding their biological activity and applications (Sugiura et al., 1997).

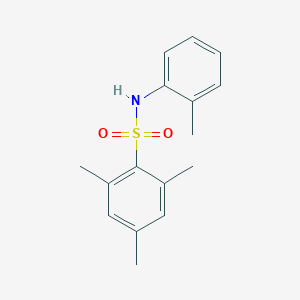

Synthesis of Sulfonamide Derivatives

The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide demonstrates a process for creating novel sulfonamide derivatives, which are essential in the development of new therapeutic agents (Hayun et al., 2012).

Analysis of Tetrahydroisoquinolines

A method for analyzing 1,2,3,4-tetrahydroisoquinolines in rat brain using high-performance liquid chromatography was developed, highlighting the importance of these compounds in neurological research (Inoue, Matsubara, & Tsuruta, 2008).

Histone Deacetylase Inhibitors in Prostate Cancer

1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines were found to be potent histone deacetylase inhibitors, exhibiting significant anti-proliferative activity against prostate cancer cells. This discovery points to the therapeutic potential of these compounds in cancer treatment (Liu et al., 2015).

Synthesis of Quinoline Antibiotic

A novel tetrahydroquinoline antibiotic, helquinoline, was synthesized from Janibacter limosus, showing significant biological activity against bacteria and fungi. This research opens new avenues for antibiotic development (Asolkar et al., 2004).

Orientations Futures

The future directions for research on “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the interest in nitrogen-containing heterocycles in medicinal chemistry , this compound could be a subject of interest for future studies.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-20-14-8-10-15(11-9-14)21(18,19)17-12-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-11H,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPNGVJYDDTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

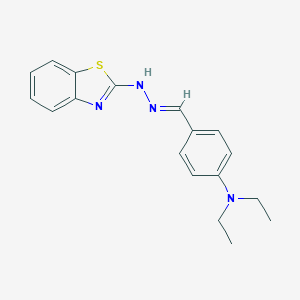

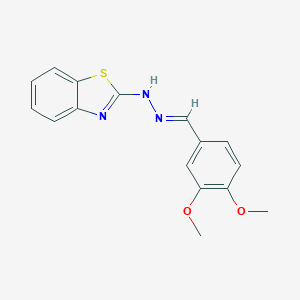

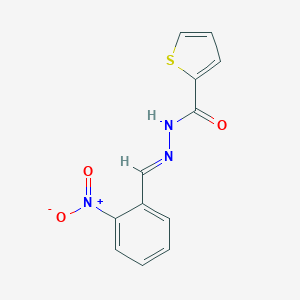

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B438117.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B438118.png)

![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B438126.png)

![2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B438131.png)

![5-ethoxy-2-[(nonylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B438132.png)

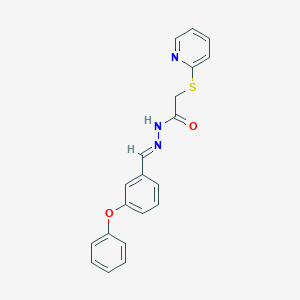

![N'-[4-(diethylamino)benzylidene]-2-(2-pyridinylsulfanyl)acetohydrazide](/img/structure/B438155.png)